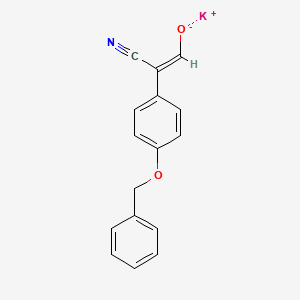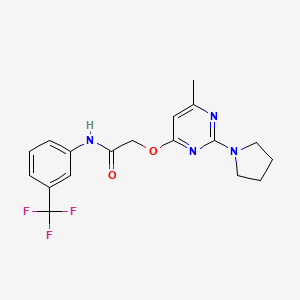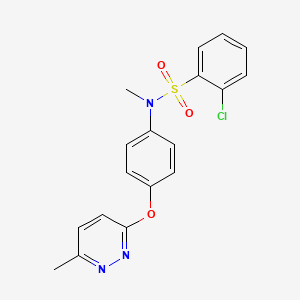
2-chloro-N-methyl-N-(4-((6-methylpyridazin-3-yl)oxy)phenyl)benzenesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-chloro-N-methyl-N-(4-((6-methylpyridazin-3-yl)oxy)phenyl)benzenesulfonamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in the field of medicine. This compound is also known as GSK2334470 and has been found to exhibit promising anti-cancer properties.
Aplicaciones Científicas De Investigación
2-chloro-N-methyl-N-(4-((6-methylpyridazin-3-yl)oxy)phenyl)benzenesulfonamide has been extensively studied for its potential anti-cancer properties. It has been found to inhibit the growth of various cancer cell lines, including breast cancer, lung cancer, and leukemia. This compound has also been shown to induce apoptosis (programmed cell death) in cancer cells, which is a desirable effect in cancer treatment.
Mecanismo De Acción
The mechanism of action of 2-chloro-N-methyl-N-(4-((6-methylpyridazin-3-yl)oxy)phenyl)benzenesulfonamide involves the inhibition of a protein called PDK1 (3-phosphoinositide-dependent protein kinase 1). PDK1 is involved in the regulation of various cellular processes, including cell growth and survival. By inhibiting PDK1, this compound disrupts the signaling pathways that promote cancer cell growth and survival, leading to the inhibition of cancer cell proliferation.
Biochemical and Physiological Effects:
In addition to its anti-cancer properties, this compound has also been found to have other biochemical and physiological effects. It has been shown to inhibit the growth of bacteria and fungi, suggesting potential applications as an antimicrobial agent. This compound has also been found to have anti-inflammatory properties, which may have applications in the treatment of inflammatory diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using 2-chloro-N-methyl-N-(4-((6-methylpyridazin-3-yl)oxy)phenyl)benzenesulfonamide in lab experiments is its relative ease of synthesis. This compound can be synthesized in a laboratory setting using relatively simple procedures. Another advantage is its specificity for PDK1, which makes it a promising candidate for cancer treatment.
One limitation of this compound is its potential toxicity. It has been shown to be toxic to normal cells at high concentrations, which may limit its usefulness in cancer treatment. Another limitation is the lack of clinical data on the safety and efficacy of this compound in humans.
Direcciones Futuras
There are several future directions for the research on 2-chloro-N-methyl-N-(4-((6-methylpyridazin-3-yl)oxy)phenyl)benzenesulfonamide. One direction is the development of more potent and selective inhibitors of PDK1. Another direction is the investigation of the potential applications of this compound as an antimicrobial agent and anti-inflammatory agent. Further research is also needed to determine the safety and efficacy of this compound in humans, which may lead to its development as a cancer treatment.
Métodos De Síntesis
The synthesis of 2-chloro-N-methyl-N-(4-((6-methylpyridazin-3-yl)oxy)phenyl)benzenesulfonamide involves the reaction of 2-chlorobenzenesulfonyl chloride with N-methyl-N-(4-hydroxyphenyl)benzenesulfonamide in the presence of triethylamine. The resulting compound is then reacted with 6-methylpyridazin-3-ol and trifluoroacetic acid to obtain the final product. The synthesis of this compound is relatively simple and can be carried out in a laboratory setting.
Propiedades
IUPAC Name |
2-chloro-N-methyl-N-[4-(6-methylpyridazin-3-yl)oxyphenyl]benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16ClN3O3S/c1-13-7-12-18(21-20-13)25-15-10-8-14(9-11-15)22(2)26(23,24)17-6-4-3-5-16(17)19/h3-12H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IXNFZBKXKMDSLO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(C=C1)OC2=CC=C(C=C2)N(C)S(=O)(=O)C3=CC=CC=C3Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16ClN3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[5-(ethylthio)-1,3,4-thiadiazol-2-yl]-2-[(5-methyl-7-oxo-7,8-dihydro[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)thio]acetamide](/img/structure/B2624732.png)
![3-Amino-1-[2-chloro-5-(morpholine-4-sulfonyl)phenyl]thiourea](/img/structure/B2624733.png)
![1,2-Dihydroimidazo[1,2-a]benzimidazol-3-yl-(4-phenyloxan-4-yl)methanone](/img/structure/B2624736.png)
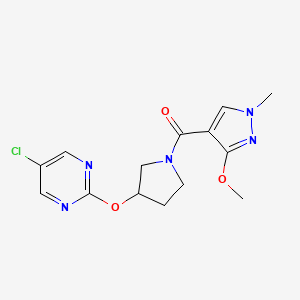
![N-(4-chlorophenyl)-2-[[5-[(2,4-dioxo-1H-pyrimidin-6-yl)methyl]-4-phenyl-1,2,4-triazol-3-yl]sulfanyl]acetamide](/img/structure/B2624738.png)
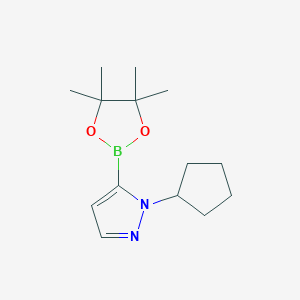
![4-(benzo[d][1,3]dioxol-5-ylmethyl)-N-(1-(3,4-dimethoxyphenyl)-5-oxopyrrolidin-3-yl)piperazine-1-carboxamide](/img/structure/B2624740.png)

![2-[4-oxo-6-[(4-phenylpiperazin-1-yl)methyl]pyran-3-yl]oxy-N-prop-2-enylacetamide](/img/structure/B2624743.png)
![tert-butyl N-[(tert-butoxy)carbonyl]-N-[6-(tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazin-2-yl]carbamate](/img/structure/B2624744.png)
![N-(2-methyl-5-(thiazolo[5,4-b]pyridin-2-yl)phenyl)cyclohexanecarboxamide](/img/structure/B2624745.png)
